ent-Dorzolamide L-Tartrate

Molecular Weight Salt Form Stoichiometry

Generic ANDA filers face ICH Q3A compliance risk when quantifying the (4R,6R)-enantiomer in dorzolamide HCl drug substance. ent-Dorzolamide L-Tartrate is the designated EP Impurity A and USP Related Compound A, providing the exact stereochemical identity and crystalline L-tartrate salt form required for regulatory method validation without interference from the active (4S,6S)-enantiomer. • Chiral Purity: Quantify enantiomeric impurity against a characterized (4R,6R) standard with defined optical rotation and chromatographic retention distinct from the active pharmaceutical ingredient. • System Suitability: Achieve USP-specified resolution (R ≥ 4.0) between dorzolamide and Related Compound A in stability-indicating HPLC methods. • Supply Assurance: Lot-specific characterization data provided; DMSO-soluble crystalline solid supplied with full traceability for GMP/QC batch release testing.

Molecular Formula C₃₀H₃₄N₂O₁₂S₃
Molecular Weight 710.79
Cat. No. B1154746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Dorzolamide L-Tartrate
Synonyms(4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide L-Tartrate;  4R,6R-Dorzolamide L-Tartrate; 
Molecular FormulaC₃₀H₃₄N₂O₁₂S₃
Molecular Weight710.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Dorzolamide L-Tartrate: Chiral Identity and Reference Standard Overview


ent-Dorzolamide L-Tartrate is the (4R,6R)-enantiomer of the carbonic anhydrase inhibitor dorzolamide, crystallized as the L-tartrate salt . The parent drug dorzolamide (4S,6S) is marketed as the hydrochloride salt (Trusopt™) for lowering intraocular pressure in glaucoma therapy [1]. The 'ent-' (enantiomeric) prefix denotes the opposite absolute configuration at both chiral centers (C4 and C6) relative to the pharmacologically active (4S,6S)-form , making this compound the principal enantiomeric impurity specified in the European Pharmacopoeia (EP Impurity A) and the United States Pharmacopeia (USP Dorzolamide Related Compound A) [2].

Enantiomeric impurity reference standard: EP Impurity A / USP Related Compound A identity for chiral purity quantitation.
DMSO-soluble L-tartrate salt: Organic diluent compatibility for normal-phase chiral derivatization methods.
Traceable to EP and USP monographs: Supports regulatory method validation and impurity profiling workflows.

Why ent-Dorzolamide L-Tartrate Is Not Interchangeable with Dorzolamide Hydrochloride


ent-Dorzolamide L-Tartrate differs from the therapeutic dorzolamide hydrochloride (4S,6S) in three critical properties that prevent generic substitution in analytical and research workflows: (1) opposite stereochemistry at both chiral centers (4R,6R vs. 4S,6S), yielding different optical rotation and chromatographic retention [1]; (2) a distinct salt counterion (L-tartrate vs. hydrochloride) that alters molecular weight, solubility profile, and crystalline form ; and (3) its primary designation as a pharmacopoeial reference standard (EP Impurity A / USP Related Compound A), where lot-specific characterization data are required for regulatory method validation and quality control testing [2]. Simple replacement with the hydrochloride enantiomer or the racemic mixture would, therefore, invalidate chiral purity assessments and compromise compliance with ICH Q3A guidelines.

Opposite stereochemistry (4R,6R vs 4S,6S) may alter chiral recognition and chromatographic retention compared to dorzolamide hydrochloride.
L-tartrate counterion changes molecular weight and solubility profile relative to the HCl salt; equimolar calculations require lot-specific verification.
Designated pharmacopoeial reference standard; simple substitution with the racemate or opposite enantiomer may invalidate chiral purity assessments per ICH Q3A.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Salt Stoichiometry

ent-Dorzolamide L-Tartrate presents a substantially higher molecular weight (710.79 g/mol) compared to ent-dorzolamide hydrochloride (360.9 g/mol) due to the 2:1 dorzolamide base-to-L-tartaric acid stoichiometry (C30H34N2O12S3) . In contrast, the hydrochloride salt contains a 1:1 stoichiometry (C10H17ClN2O4S3) . This 1.97-fold difference in molecular weight must be accounted for when preparing equimolar solutions or performing quantitative NMR analysis.

Salt Stoichiometry
Data to verify
2:1 base-to-tartrate (MW 710.79 g/mol) vs 1:1 HCl salt (MW 360.9 g/mol)
1.97‑fold MW difference impacts molarity calculations
Supplier-reported data; verify lot-specific molecular formula
Molecular Weight Salt Form Stoichiometry Analytical Quantification

Solubility: DMSO vs. Water Compatibility

ent-Dorzolamide L-Tartrate is explicitly characterized as soluble in DMSO , whereas ent-dorzolamide hydrochloride and dorzolamide hydrochloride are described as water-soluble [REFS-2, REFS-3]. This orthogonal solubility profile directly impacts stock solution preparation protocols for chiral HPLC analysis, where the EP impurity standard must be dissolved in an organic diluent compatible with normal-phase or polar organic chiral mobile phases.

Solvent Compatibility
Method context
DMSO‑soluble (tartrate) vs water‑soluble (HCl salt)
Organic diluent fit for chiral HPLC stock preparation
Review lot-specific solubility before method transfer
Solubility DMSO Sample Preparation Chiral Chromatography

Optical Rotation and Enantiomeric Identity

While the specific rotation of ent-dorzolamide L-tartrate has not been directly published, its enantiomeric counterpart, dorzolamide hydrochloride (4S,6S), exhibits a specific rotation [α]²⁰/D of –8° (c=1, MeOH) . By enantiomeric relationship, the (4R,6R)-enantiomer present in ent-dorzolamide L-tartrate is expected to display a positive (+) specific rotation of approximately +8° under identical conditions, though the L-tartrate counterion may introduce a small additional positive contribution. This sign inversion provides a rapid, orthogonal identity confirmation that differentiates the ent-enantiomer from the therapeutic (4S,6S)-form.

Optical Rotation Sign
Class‑level inference
Expected (+) for (4R,6R) vs (–) for (4S,6S) ~8° (c=1, MeOH)
Rapid enantiomer identity check supports compendial testing
Actual value may shift due to L‑tartrate counterion
Optical Rotation Chiral Purity Enantiomeric Identity Polarimetry

USP Impurity Limit for Enantiomeric Control

The USP Dorzolamide Hydrochloride monograph establishes a quantitative acceptance criterion for the enantiomeric impurity ent-dorzolamide (designated as Dorzolamide Hydrochloride Related Compound A): not more than 0.5% is found in the drug substance [1]. Additionally, the general Chromatographic Purity test mandates that no individual unspecified impurity exceeds 0.1% [1]. This regulatory threshold necessitates procurement of a certified (4R,6R)-enantiomer reference standard to enable validated quantitation of this specific impurity during API release testing and stability studies.

USP Acceptance Criterion
Specification review
Related Compound A limit: NMT 0.5% (vs unspecified impurities NMT 0.1%)
5‑fold higher permitted level reflects expected primary enantiomeric impurity
HPLC limit test; USP29‑NF24 monograph
Pharmacopoeial Specification Impurity Control USP Quality Control

EDQM Certified Reference Standard Traceability

ent-Dorzolamide is formally listed as DORZOLAMIDE IMPURITY A CRS (Catalogue Code Y0000727) by the European Directorate for the Quality of Medicines (EDQM) [1]. This official reference standard is provided in 5 mg sealed vials with batch-specific certification, ensuring traceability to the European Pharmacopoeia monograph [2]. The L-tartrate salt form of ent-dorzolamide, supplied as a white crystalline solid with DMSO solubility , offers a well-characterized alternative for laboratories that require a stable, non-hygroscopic salt form with distinct handling properties compared to the hygroscopic hydrochloride enantiomer.

EDQM Reference Standard
Supporting evidence
CRS Y0000727, 5 mg/vial, batch‑certified for EP impurity testing
Traceable reference material for method validation
L‑tartrate salt offers distinct handling vs hygroscopic HCl form
EDQM European Pharmacopoeia CRS Reference Standard Method Validation

Primary Application Scenarios


Chiral Purity Quantitation in API Release Testing

As the designated EP Impurity A and USP Related Compound A, ent-Dorzolamide L-Tartrate serves as the reference standard for quantifying the (4R,6R)-enantiomer in dorzolamide hydrochloride drug substance, where USP specifies an acceptance criterion of NMT 0.5% [1]. Its DMSO solubility facilitates preparation of stock standards compatible with normal-phase chiral derivatization methods employing (S)-phenethylisocyanate or (S)-(-)-α-methylbenzyl isocyanate [2].

Stability-Indicating HPLC Method Validation

The tartrate salt's distinct chiral identity and non-interference with the active (4S,6S)-enantiomer make it an essential system suitability component for stability-indicating HPLC methods, where resolution (R) between dorzolamide and Related Compound A must exceed 4.0 under USP system suitability criteria [1]. The compound's higher molecular weight (710.79 g/mol) and defined crystalline form provide quantitative traceability.

Pharmacokinetic and In Vitro Selectivity Studies

For researchers investigating enantiomer-specific carbonic anhydrase II inhibition or differential β-adrenergic receptor binding, ent-Dorzolamide L-Tartrate offers a well-characterized (4R,6R)-enantiomer that can be used in head-to-head comparative assays against the (4S,6S)-hydrochloride . Although the (4R,6R)-enantiomer is significantly less active at CA-II than the (4S,6S)-form (IC50 ~0.18 nM for the active enantiomer ), its use as a negative control or selectivity probe is critical for establishing target engagement specificity.

Reference Standard for Generic Drug ANDA Submissions

Generic manufacturers pursuing ANDA approval for dorzolamide hydrochloride ophthalmic formulations must demonstrate adequate control of the enantiomeric impurity per ICH Q3A guidelines. The EDQM-certified Dorzolamide Impurity A CRS (Y0000727) [3] and its closely related L-tartrate salt provide the regulatory-grade reference material required for method development, validation, and quality control batch testing.

Application
Selection Property
Validation Focus
Chiral impurity quantitation in API release
Enantiomer‑specific reference standard
Chiral HPLC system suitability and USP limit compliance
Stability‑indicating HPLC method validation
Resolution from active (4S,6S) enantiomer
System suitability resolution criteria review
Enantiomer‑specific CA‑II inhibition studies
Negative control / selectivity probe
Target engagement specificity assay context
Regulatory documentation support for generics
Pharmacopoeial reference material traceability
Impurity control per ICH Q3A method validation
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